OPC-14523 has a high affinity for sigma (σ) and 5-HT1A receptors, as well as the serotonin transporter. [, ] In vivo studies in rats have shown that OPC-14523 can increase the firing activity of putative serotonin neurons in the dorsal raphe nucleus, and alter the 5-HT1A autoreceptor response. [] The authors suggest that this effect on 5-HT1A receptors may contribute to the antidepressant-like effects of this compound. [] Other research suggests that this compound improves scopolamine-induced and age-associated learning and memory impairments by enhancing acetylcholine release in the hippocampus due to stimulation of sigma and 5-HT1A receptors. []
Preclinical studies have demonstrated the potential of OPC-14523 as a novel antidepressant drug. [, ] The compound exhibited antidepressant-like activity in the forced-swimming test with mice. [] Additionally, OPC-14523 has demonstrated efficacy in ameliorating cognitive deficits in rodent models of scopolamine-induced and age-associated memory impairments. []
DY-9760e shows promise in several preclinical models, particularly in cerebral ischemia. Intravenous administration of DY-9760e significantly reduced brain edema and improved blood-brain barrier integrity in a rat model of transient focal ischemia. [] In a gerbil model, post-ischemic administration of DY-9760e protected against delayed neuronal death in the hippocampus, likely by inhibiting neuronal nitric oxide synthase. []
Furthermore, DY-9760e has demonstrated cardioprotective effects in ischemia/reperfusion injury. Intravenous infusion of DY-9760e during coronary occlusion in rats significantly reduced infarct size and improved left ventricular function. [] These cardioprotective effects were attributed to the inhibition of fodrin breakdown, caspase-3 activation, and protein tyrosine nitration. [] In a mouse model of left ventricular hypertrophy induced by transverse aortic constriction, chronic administration of DY-9760e attenuated hypertrophy, improved cardiac function, and reduced dystrophin/spectrin breakdown and endothelial nitric oxide synthase uncoupling. []
In vitro studies have investigated the metabolism of DY-9760e by human liver microsomes, identifying six primary metabolites and revealing its potential for drug-drug interactions. [] Notably, DY-9760e exhibited potent inhibition of CYP2C8, 2C9, and 2D6 and moderate inhibition of CYP1A2 and 3A4, highlighting the need for careful consideration of potential interactions when co-administered with other drugs metabolized by these enzymes. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1